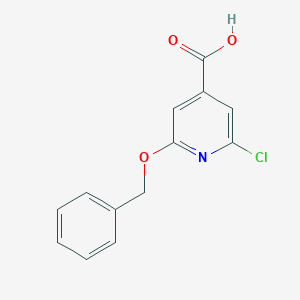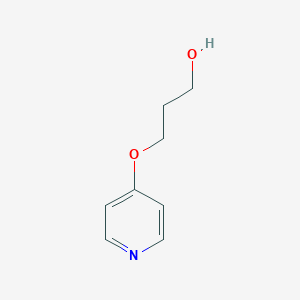
1-Propanol,3-(4-pyridinyloxy)-(9CI)
説明
Synthesis Analysis
The synthesis of compounds related to "1-Propanol, 3-(4-pyridinyloxy)-(9CI)" often involves reactions that introduce pyridine or pyridinyl groups to propanol derivatives or vice versa. For instance, studies have demonstrated the synthesis of pyridinyl alcohols through reactions involving pyridine derivatives and propanol in the presence of catalytic or activating agents (Dobbin et al., 1993). These methodologies may include steps such as nucleophilic substitution, condensation, and etherification processes tailored to yield the desired pyridinyloxy propanol compounds.
Molecular Structure Analysis
The molecular structure of "1-Propanol, 3-(4-pyridinyloxy)-(9CI)" and related compounds is characterized by the presence of a pyridine ring connected through an ether linkage to a propanol moiety. Structural analyses, including X-ray crystallography and NMR spectroscopy, have revealed the spatial arrangement and bonding patterns within such molecules, highlighting the significance of the pyridine oxygen linkage in stabilizing the compound through intramolecular interactions (Lin et al., 1993). These structural insights are crucial for understanding the chemical behavior and reactivity of the compound.
Chemical Reactions and Properties
Compounds like "1-Propanol, 3-(4-pyridinyloxy)-(9CI)" participate in various chemical reactions, leveraging the reactivity of both the pyridine and propanol segments. They can undergo nucleophilic substitutions at the pyridine ring, esterification of the propanol part, and reactions with electrophiles or nucleophiles depending on the conditions and reagents involved (Goda et al., 2004). These reactions are instrumental in synthesizing derivatives with potential applications in materials science, catalysis, and organic synthesis.
Physical Properties Analysis
The physical properties of "1-Propanol, 3-(4-pyridinyloxy)-(9CI)" encompass aspects such as solubility, boiling point, and melting point, which are influenced by the molecular structure. The ether linkage and the pyridine ring contribute to the polarity of the molecule, affecting its solubility in various solvents and its phase behavior. Studies on similar compounds have provided data on their thermodynamic properties, offering insights into their volatility, stability, and intermolecular interactions (Barbour et al., 1995).
Chemical Properties Analysis
Chemical properties of "1-Propanol, 3-(4-pyridinyloxy)-(9CI)" reflect its reactivity towards acids, bases, oxidizing agents, and reducing agents. The presence of the pyridine moiety can enable basicity and nucleophilicity, allowing for participation in acid-base and complexation reactions. Moreover, the propanol part can be involved in oxidation-reduction reactions, highlighting the compound's versatility in chemical synthesis and transformations (Percino et al., 2006).
科学的研究の応用
Chemical Synthesis and Reaction Mechanisms
1-Propanol, 3-(4-pyridinyloxy)-(9CI) and related compounds have been extensively used in chemical synthesis and understanding reaction mechanisms. For instance, the reaction of 1-methyl- or 1-benzyl-9-phenyl-1,2,3,4-tetrahydro-9H-indeno[2,1-b]pyridin-4-ones with potassium hydroxide in 1-propanol yields 9-hydroxy derivatives, demonstrating the compound's utility in generating specific stereochemical configurations (Kurihara, Kawamura, & Yoneda, 1985). Similarly, the gas-phase pyrolytic reactions of 3-phenoxy and 3-phenylsulfanyl-1-propanol derivatives have been studied to understand kinetic and mechanistic aspects of these reactions (Dib et al., 2008).
Dielectric Behavior Studies
The dielectric constants and losses of mixtures involving 1-propanol have been measured to understand the relaxation times and molecular structure interactions, providing insights into the dielectric behavior of such mixtures (Koshii et al., 1974). These studies contribute to our understanding of intermolecular forces and solvent effects in various chemical environments.
Organic Synthesis and Nucleophilic Reactions
Research into the synthesis and reactions of heterocyclic methyl 2-propenoates and 2,3-epoxypropanoates with nucleophiles has been facilitated by compounds like 1-Propanol, 3-(4-pyridinyloxy)-(9CI). These studies have led to the development of novel compounds with potential applications in medicinal chemistry and materials science (Agarwal & Knaus, 1985).
Photoreaction Studies
The photoreactions of compounds like 2,4-pyridinedicarbonitrile with benzophenone in aqueous 2-propanol have been explored to understand the effects of pH on the course of photoreactions, revealing insights into substitution and reduction pathways that are influenced by the pH of the solution (Caronna, Morrocchi, & Vittimberga, 1990).
Protective Group Strategies in Organic Synthesis
The selective deblocking of propargyl carbonates in the presence of propargyl carbamates with tetrathiomolybdate showcases the utility of 1-Propanol, 3-(4-pyridinyloxy)-(9CI) derivatives in developing orthogonal protection strategies for hydroxyl and amino functionalities in complex organic molecules (Ramesh, Bhat, & Chandrasekaran, 2005).
特性
IUPAC Name |
3-pyridin-4-yloxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-1-7-11-8-2-4-9-5-3-8/h2-5,10H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWIOFLZKFTSHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione](/img/structure/B67783.png)
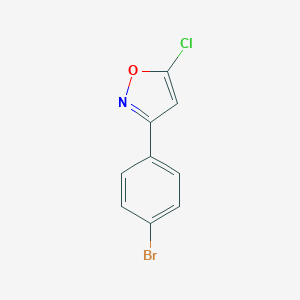
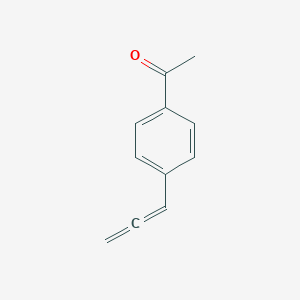
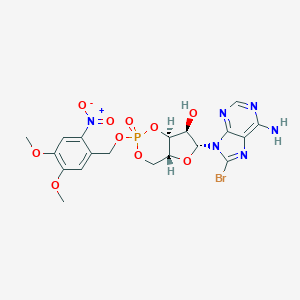
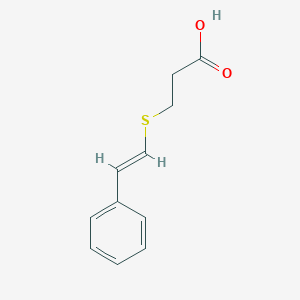

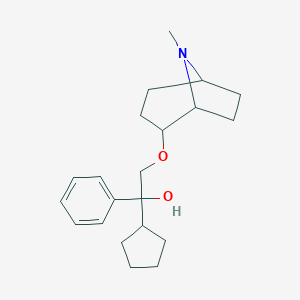
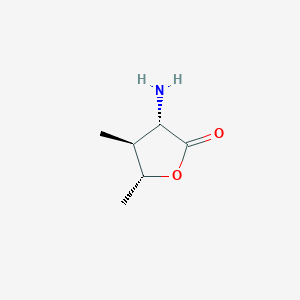
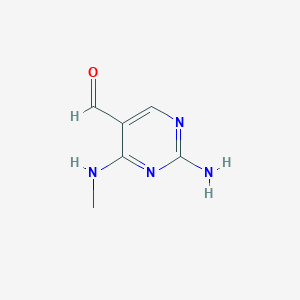
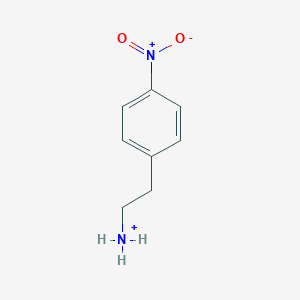
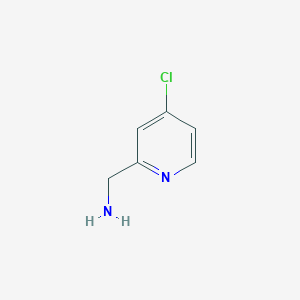
![Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate](/img/structure/B67810.png)

